molecular formula C22H19ClO3 B563105 Atovaquone-d5 CAS No. 1329792-63-3

Atovaquone-d5

Cat. No. B563105
CAS RN: 1329792-63-3
M. Wt: 371.872
InChI Key: BSJMWHQBCZFXBR-YNUDWXFUSA-N
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Description

Atovaquone-d5 is an organic compound that has been used in a variety of scientific research applications. It is a synthetic derivative of the natural product atovaquone, which is a quinone-methide compound found in the bark of the South American tree, Quassia amara. It has been used in a wide range of studies, ranging from biochemical and physiological research to drug discovery and development.

Scientific Research Applications

Molecular Basis for Atovaquone Binding

Atovaquone inhibits the cytochrome bc1 complex in pathogens like Plasmodium falciparum, Pneumocystis carinii, and Toxoplasma gondii. Research utilizing Atovaquone-d5 could provide detailed insights into its binding mechanism to the bc1 complex. Studies have shown that Atovaquone competitively inhibits the cytochrome bc1 complex, affecting the electron transfer necessary for pathogen respiration. Molecular modeling has elucidated the structural basis for this inhibition, revealing that differences in a single amino acid between species can significantly affect Atovaquone’s efficacy (Kessl et al., 2003).

Atovaquone in Cancer Research

Atovaquone has shown potential in cancer research, particularly in targeting mitochondrial complex III and oxidative phosphorylation (OXPHOS) in cancer stem cells (CSCs). Its repurposing for anti-cancer applications has been explored, with findings indicating that it can inhibit the propagation of CSCs, suggesting a new avenue for therapeutic intervention (Fiorillo et al., 2016).

Understanding Atovaquone Resistance

The emergence of Atovaquone resistance in pathogens is a significant concern. Research into the molecular basis of resistance has highlighted mutations in the cytochrome b gene as a key factor. Modeling resistance in nonpathogenic surrogates like Saccharomyces cerevisiae has provided insights into how these mutations affect Atovaquone binding and pave the way for developing strategies to overcome resistance (Kessl et al., 2007).

Applications in Antiparasitic and Antifungal Research

Atovaquone’s broad-spectrum activity against protozoal infections offers a model for designing new drugs with improved profiles against drug-resistant strains. Studies focusing on the modifications of the hydroxy-naphthoquinone ring of Atovaquone could help in developing compounds less susceptible to resistance, aiding in the treatment of diseases like malaria, toxoplasmosis, and pneumocystis pneumonia (Hughes et al., 2011).

Quality Control in Bioanalytical Assays

The importance of using highly pure internal standards, such as this compound, in liquid chromatography/tandem mass spectrometric (LC/MS/MS) bioanalytical assays has been emphasized. High-purity standards are crucial for accurate quantification and analysis, underscoring the need for rigorous quality control in research involving Atovaquone and its isotopologues (Bergeron et al., 2009).

Mechanism of Action

Target of Action

Atovaquone-d5, a derivative of Atovaquone, primarily targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration and energy production. This compound also targets other proteins such as PDGFRβ and STAT3 , which are involved in cell proliferation and survival.

Mode of Action

This compound, being a hydroxy-1,4-naphthoquinone analogue of ubiquinone (Co-enzyme Q10), selectively inhibits the mitochondrial electron transport . It interferes with the function of ubiquinone by blocking electron transfer, which disrupts the mitochondrial membrane potential and halts ATP synthesis . This leads to the inhibition of cellular respiration and energy production, causing cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PDGFRβ/NF-κB signaling pathway , leading to the suppression of EMT-related proteins and related inflammatory factors . It also inhibits the HER2/β-Catenin signaling pathway , reducing the expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .

Pharmacokinetics

This compound, like Atovaquone, is highly lipophilic . It exhibits low water solubility, which can lead to variable absorption and bioavailability . Its pharmacokinetics can be improved by formulating it as a prodrug or using other strategies to enhance its solubility . The drug is detected in plasma at concentrations ranging from 250 to 50000 ng/mL .

Result of Action

This compound induces apoptosis and inhibits the growth of cancer cells . It reduces the expression of HER2, β-catenin, and c-Myc, and promotes an increase in apoptosis . It also inhibits oxygen consumption and induces aerobic glycolysis (the Warburg effect), as well as oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of oxygen can affect the drug’s ability to inhibit oxygen consumption and induce the Warburg effect . Additionally, the drug’s efficacy can be affected by the presence of other drugs or substances in the environment .

properties

IUPAC Name

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-YNUDWXFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675642
Record name 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217612-80-0
Record name 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is the purity of Atovaquone-d5 critical in bioanalytical methods using LC/MS/MS?

A1: this compound, a deuterated form of Atovaquone, is commonly used as an internal standard (IS) in LC/MS/MS methods for quantifying Atovaquone in biological samples. The research highlights that the presence of impurities, such as this compound to Atovaquone-d8, in the Atovaquone-d4 reference standard can significantly impact method validation []. These impurities may interfere with the accurate quantification of Atovaquone, leading to inaccurate results. Therefore, ensuring high purity of this compound is crucial for reliable and robust bioanalytical method development and validation.

Q2: What steps can be taken to address purity concerns regarding Atovaquone-d4 as an internal standard?

A2: The study emphasizes the importance of scrutinizing the certificate of analysis and even considering recertification of the Atovaquone-d4 standard if the isotopic purity doesn't meet the claimed specifications []. This ensures that the IS used is of acceptable quality and minimizes the risk of impurities interfering with Atovaquone quantification.

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